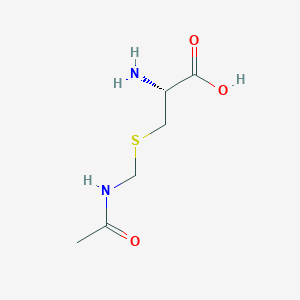

S-(acetamidomethyl)-L-cysteine monohydrochloride

Description

Properties

IUPAC Name |

3-(acetamidomethylsulfanyl)-2-aminopropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O3S/c1-4(9)8-3-12-2-5(7)6(10)11/h5H,2-3,7H2,1H3,(H,8,9)(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFQYGJMNIDGZSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCSCC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

19647-70-2 (Parent) | |

| Record name | S-(Acetamidomethyl)-L-cysteine monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028798289 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70941411 | |

| Record name | S-{[(1-Hydroxyethylidene)amino]methyl}cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70941411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28798-28-9, 19647-70-2 | |

| Record name | S-(Acetamidomethyl)-L-cysteine monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028798289 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-{[(1-Hydroxyethylidene)amino]methyl}cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70941411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-(acetamidomethyl)-L-cysteine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.740 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of H-Cys(Acm)-OH typically involves the protection of the thiol group of L-cysteine. One common method is to react L-cysteine with acetamidomethyl chloride in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an aqueous or organic solvent at room temperature.

Industrial Production Methods: In industrial settings, the production of H-Cys(Acm)-OH follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: H-Cys(Acm)-OH can undergo oxidation reactions to form disulfide bonds. This is particularly useful in peptide synthesis where disulfide bridges are required.

Reduction: The compound can be reduced back to L-cysteine by removing the acetamidomethyl protecting group.

Substitution: The acetamidomethyl group can be substituted with other protecting groups or functional groups depending on the desired application.

Common Reagents and Conditions:

Oxidation: Iodine is commonly used to oxidize H-Cys(Acm)-OH to form disulfide bonds.

Substitution: Various nucleophiles can be used to substitute the acetamidomethyl group under mild conditions.

Major Products Formed:

Disulfide Bonds: Formed during oxidation reactions.

L-Cysteine: Formed during reduction reactions.

Substituted Derivatives: Formed during substitution reactions.

Scientific Research Applications

Chemistry: H-Cys(Acm)-OH is extensively used in the synthesis of peptides and proteins. It helps in the formation of disulfide bonds, which are crucial for the structural stability and biological activity of peptides .

Biology: In biological research, this compound is used to study the role of cysteine residues in proteins. It helps in understanding the folding and stability of proteins by allowing selective modification of cysteine residues .

Medicine: H-Cys(Acm)-OH is used in the development of peptide-based drugs. It aids in the synthesis of therapeutic peptides that require disulfide bonds for their activity .

Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. It ensures the correct formation of disulfide bonds, which are essential for the efficacy of these drugs .

Mechanism of Action

The primary mechanism of action of H-Cys(Acm)-OH involves the protection of the thiol group of cysteine. This protection prevents unwanted reactions during peptide synthesis. The acetamidomethyl group can be selectively removed under specific conditions, allowing the thiol group to participate in the formation of disulfide bonds. These disulfide bonds are crucial for the structural integrity and biological activity of peptides .

Comparison with Similar Compounds

Key Characteristics:

- CAS Numbers: 19647-70-2 (monohydrate), 28798-28-9 (hydrochloride salt) .

- Molecular Formula: C₆H₁₂N₂O₃S·H₂O (monohydrate), C₆H₁₃ClN₂O₃S (HCl salt) .

- Molecular Weight: 210.3 g/mol (monohydrate), 228.69 g/mol (HCl salt) .

- Synthesis : Produced via reaction of cysteine with acetamidomethyl (Acm) groups under anhydrous conditions, using trifluoroacetic acid (TFA) as a solvent. Recovery of TFA via distillation improves cost efficiency .

Comparison with Similar Compounds

Boc-Cys(Acm)-OH

Fmoc-D-Cys(Acm)-OH

- Protection Strategy: Uses Fmoc (9-fluorenylmethyloxycarbonyl) for the α-amino group and D-configuration for stereochemical studies.

- Molecular Weight : 414.47 g/mol (CAS 86060-81-3) .

- Properties: Insoluble in water but soluble in methanol and DMF . Classified as a skin/eye irritant (GHS Category 2) .

- Applications : Primarily in solid-phase peptide synthesis (SPPS) for chiral peptide design .

H-Cys(Cbz)-OH

H-Cys(Me)-OH

- Modification : Features a methyl (-Me) group on the sulfur atom.

- Molecular Weight : 135.2 g/mol (CAS 1187-84-4) .

- Properties :

Comparative Analysis Table

Key Research Findings

- Acm Stability : The Acm group demonstrates superior stability under acidic and basic conditions compared to Cbz or Trt (trityl) groups, making it ideal for multi-step syntheses .

- Orthogonal Protection : Combining Acm with Boc or Fmoc enables sequential deprotection, critical for complex peptide architectures .

- Safety Profile : Fmoc-protected derivatives exhibit higher irritation risks (GHS Category 2) than Boc or H-Cys(Acm)-OH .

Biological Activity

H-Cys(Acm)-OH, or S-acetamidomethyl-L-cysteine, is a modified form of the amino acid cysteine that plays a significant role in various biological processes. This article explores its biological activity, synthesis, and applications in research and medicine, supported by data tables and case studies.

- Molecular Formula : C₆H₁₃ClN₂O₃S

- Molecular Weight : 210.3 g/mol

- CAS Number : 19647-70-2

H-Cys(Acm)-OH is characterized by the presence of an acetamidomethyl group that protects the thiol (-SH) group of cysteine, enhancing its stability and reactivity in biochemical applications.

Biological Activity Overview

H-Cys(Acm)-OH exhibits a range of biological activities, including:

- Antioxidant Properties : It acts as a precursor for glutathione synthesis, contributing to cellular antioxidant defenses.

- Cell Signaling : Involved in various signaling pathways such as the MAPK/ERK pathway and JAK/STAT signaling, influencing cell proliferation and apoptosis.

- Antimicrobial Activity : Demonstrates efficacy against a variety of pathogens, including bacteria and viruses.

- Drug Conjugation : Used in antibody-drug conjugates (ADCs) for targeted cancer therapy.

Synthesis and Mechanisms

The synthesis of H-Cys(Acm)-OH typically involves the protection of cysteine's thiol group to prevent oxidation and facilitate its use in peptide synthesis. The acetamidomethyl (Acm) group can be removed under mild conditions to regenerate the active thiol for further reactions.

Case Study: TRPV1 Activation

A notable application of H-Cys(Acm)-OH is its use in synthesizing peptides that activate the TRPV1 receptor, which is crucial for pain sensation. Research demonstrated that peptides containing H-Cys(Acm)-OH can selectively form disulfide bonds, enhancing their stability and activity as TRPV1 agonists. Electrophysiological studies showed that these peptides could induce significant currents in TRPV1-expressing cells, suggesting potential therapeutic applications in pain management .

Table 1: Biological Activities of H-Cys(Acm)-OH

Table 2: Synthesis Parameters for TRPV1 Agonists

| Peptide Name | Cysteine Modification | Disulfide Bond Formation | Activity Level |

|---|---|---|---|

| RL-RhTx | H-Cys(Acm)-OH | Selective oxidation | High |

| RhTx | H-Cys(Trt)-OH | Selective oxidation | Moderate |

Q & A

Basic: What are the key considerations for synthesizing H-Cys(Acm)-OH with high purity in peptide chemistry?

Answer:

The synthesis of H-Cys(Acm)-OH requires strict control of reaction conditions to minimize side reactions. Key steps include:

- Protection of the thiol group : The Acm (acetamidomethyl) group is introduced to prevent disulfide bond formation during synthesis. Use TCEP (tris(2-carboxyethyl)phosphine) as a reducing agent to maintain thiol stability .

- Purification : Employ reverse-phase HPLC with a C18 column, using a gradient of acetonitrile/water (0.1% TFA) to isolate the compound. Purity should be verified via analytical HPLC (≥99%) and corroborated by NMR (e.g., 1H NMR δ 1.95 ppm for Acm methyl protons) .

- Storage : Store at -20°C in a desiccator to prevent moisture-induced degradation .

Basic: How should researchers characterize H-Cys(Acm)-OH to confirm structural integrity?

Answer:

A multi-technique approach is critical:

- Spectroscopic analysis : 1H/13C NMR to confirm the Acm group (e.g., chemical shifts at δ 2.05–2.15 ppm for CH3 in Acm) and chiral purity via optical rotation ([α]D²⁰ = +27–30°, c = 1 in H2O) .

- Mass spectrometry : ESI-MS or MALDI-TOF to validate molecular weight (theoretical: 228.69 g/mol for H-Cys(Acm)-OH·HCl; observed m/z: [M+H]+ = 229.1) .

- Purity assessment : Use chelatometric titration for thiol content quantification, ensuring ≥99% purity .

Advanced: What experimental strategies mitigate challenges in Acm deprotection during peptide synthesis?

Answer:

The Acm group is stable under acidic conditions but requires specific protocols for removal:

- Iodine oxidation : Use 0.1 M iodine in methanol/water (4:1) at 0°C for 30 min to cleave Acm, monitored by LC-MS .

- Metal-free alternatives : TCEP (10 mM in PBS, pH 7.4) at 25°C for 5 min achieves complete deprotection without damaging acid-sensitive peptides .

- Side-reaction prevention : Avoid excess oxidizing agents, which can lead to over-oxidation of cysteine to cysteic acid. Use Ellman’s assay to quantify free thiols post-deprotection .

Advanced: How can researchers resolve discrepancies in reported physical properties (e.g., melting points) of H-Cys(Acm)-OH derivatives?

Answer:

Contradictions in literature data (e.g., melting points ranging from 155–165°C) often arise from:

- Sample purity : Impurities like residual solvents or byproducts lower observed melting points. Repurify via recrystallization (ethanol/water) and confirm purity via HPLC .

- Methodological variability : Use differential scanning calorimetry (DSC) at a controlled heating rate (2°C/min) under nitrogen to standardize measurements .

- Hydration states : Note whether the compound is anhydrous or hydrated; H-Cys(Acm)-OH·HCl typically exists as a monohydrate, affecting thermal properties .

Advanced: What are the best practices for incorporating H-Cys(Acm)-OH into solid-phase peptide synthesis (SPPS)?

Answer:

- Resin selection : Use 2-chlorotrityl resin for optimal loading efficiency (0.3–0.7 mmol/g), minimizing premature cleavage during coupling .

- Coupling conditions : Activate with HBTU/HOBt in DMF (2 eq. relative to resin), and monitor via Kaiser test. Double couplings may be needed for sterically hindered sequences .

- Orthogonal protection : Pair Acm with tert-butyl (tBu) or trityl (Trt) groups for other amino acids to enable stepwise deprotection .

Basic: How should researchers design experiments to study the stability of H-Cys(Acm)-OH under physiological conditions?

Answer:

- Buffered solutions : Incubate the compound in PBS (pH 7.4, 37°C) and sample aliquots at 0, 24, and 48 hrs. Analyze degradation via HPLC and compare with fresh controls .

- Thiol stability assays : Use Ellman’s reagent (DTNB) to quantify free thiols, ensuring the Acm group remains intact (absorbance at 412 nm, ε = 14,150 M⁻¹cm⁻¹) .

- Temperature effects : Conduct accelerated stability studies at 40°C and 75% relative humidity, monitoring mass loss via TGA .

Advanced: What computational tools aid in predicting the reactivity of H-Cys(Acm)-OH in peptide folding pathways?

Answer:

- Molecular dynamics (MD) simulations : Use AMBER or GROMACS to model Acm-protected cysteine’s conformational flexibility in aqueous vs. lipid environments .

- Quantum mechanics (QM) : Calculate thiol pKa using Gaussian09 (B3LYP/6-31G*) to predict nucleophilicity under varying pH conditions .

- Docking studies : Predict disulfide bond formation using AutoDock Vina with crystal structures of target proteins (e.g., PD-1/PD-L1) .

Basic: What are the critical parameters for reproducible synthesis of H-Cys(Acm)-OH-containing cyclic peptides?

Answer:

- Cyclization strategy : Use native chemical ligation (NCL) with a C-terminal thioester and N-terminal cysteine. Maintain pH 6.5–7.0 for optimal thiolate nucleophilicity .

- Oxidative folding : After Acm deprotection, employ glutathione redox buffers (1 mM GSH/GSSG, 10:1 ratio) to guide disulfide bond formation .

- Analytical validation : Confirm cyclization via LC-MS and circular dichroism (CD) to assess secondary structure .

Advanced: How to troubleshoot low yields in Acm-protected peptide conjugates?

Answer:

- Byproduct identification : Use high-resolution MS/MS to detect truncated sequences or acetylated side products. Adjust coupling times or activator concentrations .

- Solvent optimization : Replace DMF with NMP for poorly soluble sequences, or add 1% LiCl to enhance resin swelling .

- Deprotection efficiency : Verify Acm removal via iodine titration. If incomplete, increase reaction time or switch to Hg(II)-based reagents (caution: toxicity) .

Basic: What guidelines ensure ethical and reproducible reporting of H-Cys(Acm)-OH research?

Answer:

- Data transparency : Archive raw NMR, MS, and HPLC chromatograms in public repositories (e.g., Zenodo) with DOI links .

- Citation standards : Follow ACS Style Guide for chemical nomenclature and IUPAC guidelines .

- Reproducibility : Include detailed experimental protocols (molar ratios, purification gradients) in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.